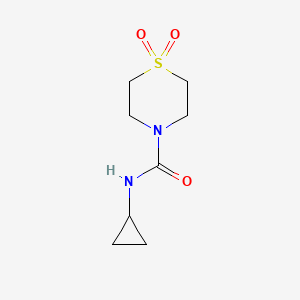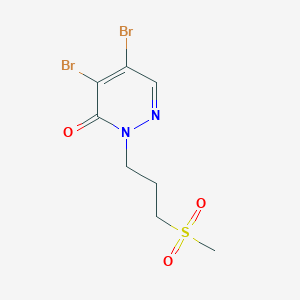
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one, also known as MQPA, is a synthetic organic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Mécanisme D'action
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one exerts its inhibitory effects on enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to inhibition of its activity. The exact mechanism of action of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on cancer cells is not fully understood, but it is believed to involve the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit blood coagulation and fibrinolysis, leading to anticoagulant effects. It has also been found to exhibit cytotoxic effects on cancer cells, leading to potential anticancer effects. However, the exact biochemical and physiological effects of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on various biological systems are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. It has also been extensively studied, making it a well-characterized compound. However, there are also limitations to its use in lab experiments. Its inhibitory effects on enzymes can lead to unwanted effects on biological systems, making it necessary to carefully control the concentration and exposure time of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one in experiments.
Orientations Futures
There are several future directions for the research on 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one. One potential application is the development of anticoagulant drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit potent inhibitory effects on various enzymes involved in blood coagulation and fibrinolysis, making it a potential candidate for the development of anticoagulant drugs. Another potential application is the development of anticancer drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs. Further research is needed to fully understand the mechanism of action of 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one on various biological systems and to explore its potential applications in scientific research.
Méthodes De Synthèse
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one can be synthesized through a multistep process involving the reaction of 4-chloroquinoline with morpholine and subsequent reaction with 3-aminopropiophenone. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory effects on various enzymes such as thrombin, trypsin, and factor Xa. These enzymes play a crucial role in blood coagulation and fibrinolysis, making 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one a potential candidate for the development of anticoagulant drugs. 1-Morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one has also been studied for its potential applications in cancer research. It has been found to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
1-morpholin-4-yl-3-(quinolin-4-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(19-9-11-21-12-10-19)6-8-18-15-5-7-17-14-4-2-1-3-13(14)15/h1-5,7H,6,8-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKKLZCUQHHCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)


![2-[[3-(3,5-Dimethylpyrazol-1-yl)propylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6647446.png)

![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)


![N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647494.png)
![N-[(3-methyloxetan-3-yl)methyl]-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B6647496.png)
![4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647512.png)
![1-Cyclopropyl-3-[(3-methyloxetan-3-yl)methyl]urea](/img/structure/B6647515.png)
